3-(Aminosulfonyl)thiophene-2-carboxylic acid

Medicinal chemistry Fragment-based drug discovery Structure-activity relationship

3-(Aminosulfonyl)thiophene-2-carboxylic acid (CAS 59337-97-2), also cataloged as 3-sulfamoylthiophene-2-carboxylic acid, is a heterocyclic building block belonging to the thiophene carboxylic acid class. Its structure incorporates a thiophene core substituted at the 2-position with a carboxylic acid group and at the 3-position with a primary sulfonamide (sulfamoyl) moiety.

Molecular Formula C5H5NO4S2
Molecular Weight 207.2 g/mol
CAS No. 59337-97-2
Cat. No. B1274222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Aminosulfonyl)thiophene-2-carboxylic acid
CAS59337-97-2
Molecular FormulaC5H5NO4S2
Molecular Weight207.2 g/mol
Structural Identifiers
SMILESC1=CSC(=C1S(=O)(=O)N)C(=O)O
InChIInChI=1S/C5H5NO4S2/c6-12(9,10)3-1-2-11-4(3)5(7)8/h1-2H,(H,7,8)(H2,6,9,10)
InChIKeyNRAVSUNXRBRPRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Aminosulfonyl)thiophene-2-carboxylic acid CAS 59337-97-2: Procurement-Relevant Specifications, Class Identity, and Physicochemical Profile for Research Sourcing


3-(Aminosulfonyl)thiophene-2-carboxylic acid (CAS 59337-97-2), also cataloged as 3-sulfamoylthiophene-2-carboxylic acid, is a heterocyclic building block belonging to the thiophene carboxylic acid class [1]. Its structure incorporates a thiophene core substituted at the 2-position with a carboxylic acid group and at the 3-position with a primary sulfonamide (sulfamoyl) moiety . The compound has a molecular weight of 207.2 g/mol and a molecular formula of C5H5NO4S2 [1]. It is typically supplied as a solid with a melting point range of 191–193 °C and exhibits slight solubility in DMSO and methanol . The predicted acid dissociation constant (pKa) is approximately 3.07, and the compound has a computed polar surface area of 97.46 Ų [2].

Why 3-(Aminosulfonyl)thiophene-2-carboxylic acid Cannot Be Replaced by Common Thiophene Carboxylic Acid Analogs in Research and Development


Generic substitution of 3-(aminosulfonyl)thiophene-2-carboxylic acid with other thiophene carboxylic acid derivatives is not scientifically valid due to critical differences in substitution pattern, electronic properties, and steric accessibility that directly impact reactivity and target engagement. Regioisomeric analogs such as 5-sulfamoylthiophene-2-carboxylic acid (CAS 7353-87-9) possess a distinct spatial arrangement of functional groups, altering hydrogen-bonding networks and molecular recognition . Halogenated derivatives like 5-chloro-3-sulfamoylthiophene-2-carboxylic acid introduce increased molecular weight and lipophilicity that modify pharmacokinetic and binding profiles [1]. Furthermore, bulkier N-substituted sulfonamide analogs (e.g., 3-arylsulfonylamino-5-phenyl-thiophene-2-carboxylic acids) exhibit substantially different steric bulk and electronic character, precluding their use as direct replacements in established synthetic routes or biological assays [2].

3-(Aminosulfonyl)thiophene-2-carboxylic acid Comparative Performance Data: Quantified Differentiation from Closest Analogs


Regioisomeric Differentiation: 3-Sulfamoyl vs. 5-Sulfamoyl Substitution on Thiophene-2-carboxylic Acid Scaffold

3-(Aminosulfonyl)thiophene-2-carboxylic acid exhibits a distinct substitution pattern compared to its regioisomer 5-sulfamoylthiophene-2-carboxylic acid. The 3-sulfamoyl group is positioned adjacent to the carboxylic acid at the 2-position, enabling intramolecular hydrogen bonding that is sterically impossible in the 5-substituted analog [1]. This vicinal arrangement influences the compound's acidity and metal-chelating properties, as the sulfonamide and carboxylate groups can cooperatively engage metal ions [1].

Medicinal chemistry Fragment-based drug discovery Structure-activity relationship

Physicochemical Differentiation: Impact of Chloro Substitution on Lipophilicity and Binding Affinity

In fragment-based drug discovery against AmpC β-lactamase, the 5-chloro analog (5-chloro-3-sulfamoylthiophene-2-carboxylic acid) demonstrated measurable binding with Ki values ranging from 0.2 mM to low mM in biochemical assays [1]. In contrast, the unchlorinated parent compound 3-(aminosulfonyl)thiophene-2-carboxylic acid exhibits lower molecular weight (207.2 vs. 241.7 g/mol) and reduced lipophilicity (XLogP3 = 0 vs. predicted higher logP for the chloro analog), which may translate to distinct solubility and permeability profiles [2].

Medicinal chemistry β-Lactamase inhibition Fragment screening

Scaffold Privilege in Aurora Kinase Inhibition: 3-Aminosulfonyl-Thiophene as a Core Pharmacophore

The 3-aminosulfonyl-thiophene scaffold is explicitly claimed in patent WO-2007113005-A2 as a core pharmacophore for Aurora kinase inhibitors [1]. Derivatives bearing this motif exhibit potent inhibition of Aurora A and Aurora B kinases, with reported cellular IC50 values below 100 nM for optimized analogs [2]. While 3-(aminosulfonyl)thiophene-2-carboxylic acid itself serves as a synthetic intermediate, its 2-carboxylic acid handle enables facile amide coupling to generate diverse libraries of 2-substituted derivatives described in the patent [1].

Cancer research Kinase inhibition Cell proliferation

Synthetic Versatility: Comparison of Derivatization Potential vs. Methyl Ester Prodrug

3-(Aminosulfonyl)thiophene-2-carboxylic acid exists as the free carboxylic acid, whereas its methyl ester counterpart (CAS 59337-93-8) requires an additional hydrolysis step to regenerate the active acid functionality [1]. The free acid form is directly compatible with amide coupling reactions (e.g., HATU, EDC/HOBt) without the need for prior saponification, streamlining library synthesis. The methyl ester (MW 221.25 g/mol) has a higher molecular weight and distinct solubility profile, with a reported melting point of 123-124 °C compared to 191-193 °C for the free acid [2].

Organic synthesis Prodrug design Medicinal chemistry

Anti-Inflammatory Activity Class Evidence: Sulfamoylthiophene Carboxylic Acids vs. Non-Sulfamoyl Analogs

A series of sulfamoylthiophene carboxylic acid derivatives synthesized by Díaz et al. (1996) demonstrated significant nonsteroidal anti-inflammatory and analgesic activities in multiple in vivo models of inflammation [1]. While specific IC50 or ED50 values for 3-(aminosulfonyl)thiophene-2-carboxylic acid were not reported in this study, the class-level evidence establishes that the sulfamoylthiophene carboxylic acid scaffold confers anti-inflammatory activity that is absent in simple thiophene-2-carboxylic acid lacking the sulfonamide moiety [1].

Inflammation Analgesic SAR studies

Optimal Procurement-Driven Application Scenarios for 3-(Aminosulfonyl)thiophene-2-carboxylic acid Based on Quantified Differentiation


Fragment-Based Drug Discovery (FBDD) Libraries Targeting β-Lactamases and Other Hydrolases

The compound's low molecular weight (207.2 g/mol) and balanced hydrophilicity (XLogP3 = 0) make it an ideal fragment for inclusion in FBDD screening libraries [1]. Its 3-sulfamoyl group has been structurally validated in the AmpC β-lactamase active site through the 5-chloro analog (PDB 4KZ3), confirming that this chemotype engages the target enzyme's catalytic machinery [2]. Procurement of the unchlorinated parent compound enables fragment elaboration without the synthetic burden of halogen removal.

Synthesis of Aurora Kinase Inhibitor Libraries via Amide Coupling

As a core building block for Aurora kinase inhibitors protected under WO-2007113005-A2, this compound's free carboxylic acid functionality permits direct amide bond formation with diverse amine partners [3]. This eliminates the ester hydrolysis step required when using the corresponding methyl ester, accelerating library production in medicinal chemistry laboratories focused on oncology targets.

Development of Metal-Chelating Agents and Coordination Complexes

The vicinal arrangement of the sulfonamide and carboxylic acid groups creates a bidentate chelation motif capable of coordinating metal ions. This structural feature distinguishes it from the 5-substituted regioisomer, which cannot form intramolecular hydrogen bonds or engage in cooperative metal binding [4]. Researchers in bioinorganic chemistry and catalysis can exploit this unique geometry for designing novel metal complexes.

Synthesis of Novel Nonsteroidal Anti-Inflammatory Drug (NSAID) Candidates

Class-level evidence from sulfamoylthiophene carboxylic acid derivatives demonstrates significant anti-inflammatory activity in vivo [5]. This compound serves as a versatile scaffold for generating diverse analogs through modifications at the 5-position of the thiophene ring or via amide formation at the 2-carboxylic acid, enabling structure-activity relationship (SAR) exploration for pain and inflammation research programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Aminosulfonyl)thiophene-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.